molecular formula C5H8ClNO2 B1211804 3-(2-Chloroethyl)oxazolidin-2-one CAS No. 2508-01-2

3-(2-Chloroethyl)oxazolidin-2-one

Cat. No. B1211804
CAS RN: 2508-01-2
M. Wt: 149.57 g/mol
InChI Key: CDYDZTYVCIPLHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(2-Chloroethyl)oxazolidin-2-one consists of a five-membered ring containing an oxygen atom and a nitrogen atom. The chlorine atom is attached to one of the carbon atoms in the ring. The compound’s molecular weight is approximately 149.58 g/mol .

Scientific Research Applications

Antibacterial Activity

3-(2-Chloroethyl)oxazolidin-2-one: has been studied for its potential antibacterial properties. Research indicates that oxazolidinone derivatives exhibit potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . This compound could be a precursor in the synthesis of new antibacterial agents, contributing to the fight against antibiotic-resistant infections.

Stereoselective Synthesis

The compound is used in the stereoselective synthesis of Evans’ chiral auxiliaries. These auxiliaries are crucial in asymmetric aldol condensations, a fundamental reaction in creating complex molecules with high enantiomeric purity . The ability to create such molecules is vital in the development of pharmaceuticals and other biologically active compounds.

Pharmacological Properties

Oxazolidinones, the class of compounds to which 3-(2-Chloroethyl)oxazolidin-2-one belongs, have a wide spectrum of pharmacological properties. They have been used in the synthesis of drugs like linezolid and tedizolid, which are effective against Gram-positive bacteria and drug-resistant tuberculosis . The compound’s role in the early phases of drug discovery is significant due to its versatile pharmacological applications.

Organic Synthesis

In organic synthesis, 3-(2-Chloroethyl)oxazolidin-2-one serves as a key intermediate. It is involved in the synthesis of various heterocyclic compounds, which are integral to the development of new materials and active pharmaceutical ingredients . Its role in the synthesis of oxazolidinone scaffolds is particularly noteworthy, as these scaffolds are prevalent in a range of synthetic organic chemistry applications.

Medicinal Chemistry

The compound’s utility extends to medicinal chemistry, where it is part of the synthesis of oxazolidinone-based scaffolds. These scaffolds are explored for their potential in treating a variety of diseases, including antibacterial, antituberculosis, anticancer, anti-inflammatory, and neurologic conditions . The versatility of 3-(2-Chloroethyl)oxazolidin-2-one makes it a valuable asset in the medicinal chemist’s toolkit.

Environmental Applications

While specific environmental applications of 3-(2-Chloroethyl)oxazolidin-2-one are not extensively documented, its role in the broader category of oxazolidinones suggests potential uses in environmental biotechnology. For instance, its derivatives could be investigated for their ability to break down environmental pollutants or as part of biosensors to detect contaminants .

Safety and Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

properties

IUPAC Name

3-(2-chloroethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYDZTYVCIPLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179768
Record name N-Chloroethyl-1,3-oxazolidin-2-one
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Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2508-01-2
Record name 3-(2-Chloroethyl)-1,3-oxazolidin-2-one
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Record name N-Chloroethyl-1,3-oxazolidin-2-one
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Record name 2-Oxazolidinone, 3-(2-chloroethyl)-
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Record name N-Chloroethyl-1,3-oxazolidin-2-one
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Record name 3-(2-chloroethyl)oxazolidin-2-one
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Record name 3-(2-Chloroethyl)-2-oxazolidinone
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